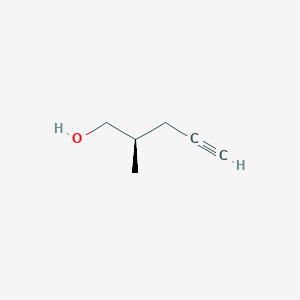
4-Pentyn-1-ol, 2-methyl-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentyn-1-ol, 2-methyl-, (2R)- is an organic compound with the molecular formula C6H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The (2R) designation indicates the specific stereochemistry of the molecule, which can have significant implications for its reactivity and interactions in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyn-1-ol, 2-methyl-, (2R)- typically involves the use of starting materials such as propargyl alcohol and methyl iodide. One common synthetic route includes the following steps:
Alkylation: Propargyl alcohol is reacted with methyl iodide in the presence of a strong base like sodium hydride to form 2-methyl-3-butyn-2-ol.
Hydrolysis: The resulting compound is then hydrolyzed under acidic conditions to yield 4-Pentyn-1-ol, 2-methyl-, (2R)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentyn-1-ol, 2-methyl-, (2R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Pentyn-1-ol, 2-methyl-, (2R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like the Negishi reaction and Kumada coupling.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Pentyn-1-ol, 2-methyl-, (2R)- depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The molecular targets and pathways involved can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butyn-1-ol: Another alkyne with a hydroxyl group, but with a different carbon chain length and position of the triple bond.
Propargyl alcohol: A simpler alkyne alcohol with a shorter carbon chain.
5-Hexyn-1-ol: An alkyne alcohol with a longer carbon chain.
Uniqueness
4-Pentyn-1-ol, 2-methyl-, (2R)- is unique due to its specific stereochemistry and the presence of a methyl group, which can significantly influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable in applications requiring precise control over molecular structure and function.
Eigenschaften
CAS-Nummer |
321994-93-8 |
|---|---|
Molekularformel |
C6H10O |
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
(2R)-2-methylpent-4-yn-1-ol |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h1,6-7H,4-5H2,2H3/t6-/m1/s1 |
InChI-Schlüssel |
CUJNHYUUEHYUIY-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](CC#C)CO |
Kanonische SMILES |
CC(CC#C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















